molecular formula C15H9F19O2 B080803 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate CAS No. 15166-00-4

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate

Cat. No.: B080803
CAS No.: 15166-00-4
M. Wt: 582.2 g/mol
InChI Key: KTPONRIHDUNNPD-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate is a fluorinated acrylate monomer with a methacrylate functional group. This compound is known for its excellent water repellency, thermal stability, and resistance to chemicals and oils. It is widely used in coatings, adhesives, and surface treatments to enhance surface properties such as lubricity and friction reduction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification of hexadecafluorodecanoic acid with methacrylic acid. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or a strong acid anhydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to ensure consistent quality and efficiency. The process involves the continuous addition of reactants and catalysts, followed by precise temperature and pressure control to optimize the reaction yield.

Types of Reactions:

  • Polymerization: The primary reaction of this compound is polymerization, where it forms polymers with excellent water and chemical resistance.

  • Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

  • Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed under specific conditions to modify the compound's properties.

Common Reagents and Conditions:

  • Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used.

  • Substitution Reactions: Nucleophiles like amines or alcohols are used, often in the presence of a base.

  • Oxidation and Reduction: Specific oxidizing and reducing agents are employed depending on the desired reaction outcome.

Major Products Formed:

  • Polymers: The main product is the polymerized form, which is used in coatings and adhesives.

  • Substitution Derivatives: Various derivatives can be synthesized based on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a monomer in the synthesis of fluorinated polymers.

  • Biology: Applied in the modification of surfaces to study cell adhesion and behavior.

  • Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and resistance to degradation.

  • Industry: Employed in the production of high-performance coatings and adhesives for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong, stable polymer networks. The fluorinated groups contribute to its hydrophobicity and chemical resistance, making it ideal for applications requiring durability and water repellency. The methacrylate group allows for polymerization, leading to the formation of cross-linked structures that enhance the material's properties.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

  • 1H,1H-Perfluorooctyl methacrylate

Uniqueness: 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate stands out due to its longer fluorinated chain and the presence of a trifluoromethyl group, which enhances its hydrophobicity and chemical resistance compared to similar compounds.

Properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F19O2/c1-5(2)6(35)36-4-3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPONRIHDUNNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164839
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15166-00-4
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15166-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-Hexadecafluoro-9-(trifluoromethyl)decyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl methacrylate
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